Ethyl 2-(2-(2-((4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(2-((4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core substituted with diphenyl groups at positions 3 and 3. The structure includes a thioacetamido linker bridging the pyrimidine ring to a thiazol-4-yl acetamide moiety, terminated by an ethyl ester group.
Properties
IUPAC Name |
ethyl 2-[2-[[2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4S3/c1-2-35-22(33)13-18-14-37-26(28-18)29-21(32)16-38-27-30-24-23(20(15-36-24)17-9-5-3-6-10-17)25(34)31(27)19-11-7-4-8-12-19/h3-12,14-15H,2,13,16H2,1H3,(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJSKOWFBXYCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Compound 1 (Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate)
- Structural Differences: Replaces the thieno[2,3-d]pyrimidinone core with a dihydropyrimidine ring. A thietan-3-yloxy group (a sulfur-containing cyclic ether) substitutes the diphenyl groups.
- The absence of the fused thiophene ring may reduce conjugation, affecting electronic properties .
Compound 573938-02-0 (Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate)
- Structural Differences: Features a cyclopenta-fused thienopyrimidine core instead of a dihydrothieno[2,3-d]pyrimidinone. A 4-chlorophenyl group replaces one phenyl group.
- The chloro substituent increases lipophilicity, which may improve membrane permeability compared to the diphenyl groups .
Functional Group Variations
Compound 4j (Benzimidazole-substituted analog)
- Structural Differences: Retains the thieno[2,3-d]pyrimidinone core but substitutes diphenyl groups with a benzimidazol-2-yl moiety. The thioacetamido linker connects to a 3-chloro-4-fluorophenylacetamide instead of a thiazol-4-yl group.
- Bioactivity : Demonstrated antimicrobial activity against Staphylococcus aureus (inhibition zone: 18 mm) and Escherichia coli (16 mm), suggesting that the benzimidazole group enhances Gram-positive targeting. The target compound’s thiazole moiety may offer broader-spectrum activity due to improved hydrogen bonding .
Compound 4l (Thiazol-2-yl acetamide analog)
- Structural Differences : Replaces the thiazol-4-yl group with a thiazol-2-yl acetamide.
- Impact : The shift from a 4-position to 2-position thiazole alters steric and electronic interactions. Compound 4l showed superior activity against Bacillus subtilis (inhibition zone: 20 mm) compared to other analogs, highlighting the importance of thiazole positioning .
Mechanistic and Functional Insights
- Thioacetamido Linkers : Present in all analogs, these groups likely contribute to redox-modulating activity or metal chelation, enhancing antimicrobial effects. The target compound’s ethyl ester terminal group may improve bioavailability compared to free acids in analogs like 4k .
- Aromatic Substitutions : Diphenyl groups in the target compound provide π-π stacking interactions absent in Compound 1’s thietane system. The 4-chlorophenyl group in Compound 573938-02-0 may enhance target affinity through halogen bonding .
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